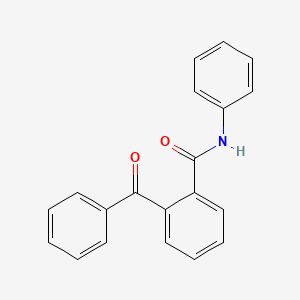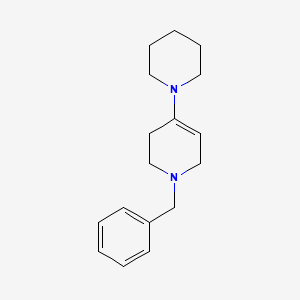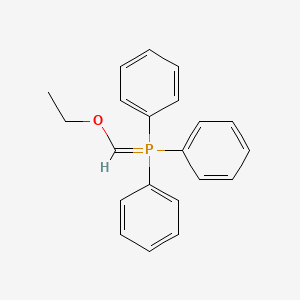
(Ethoxymethylene)triphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Ethoxymethylene)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction typically proceeds as follows: [ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{NaBr} ]
The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(Ethoxymethylene)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes . This reaction is highly valuable in organic synthesis for the formation of carbon-carbon double bonds.
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires the following reagents and conditions:
- Aldehydes or ketones as substrates
- Anhydrous solvents like THF or dichloromethane
- Mild bases such as sodium hydride or potassium tert-butoxide
Major Products Formed
The major products formed from the reaction of this compound with aldehydes or ketones are alkenes with an ethoxycarbonyl group attached to the carbon-carbon double bond .
Applications De Recherche Scientifique
(Ethoxymethylene)triphenylphosphorane has a wide range of applications in scientific research, including:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Polymer Chemistry: The compound is used in the preparation of polymer-supported reagents for various organic transformations.
Medicinal Chemistry: It plays a role in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
This intermediate then decomposes to form the desired alkene and a stable phosphine oxide byproduct . The reaction proceeds as follows: [ \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CHCO}_2\text{Et} ]
Comparaison Avec Des Composés Similaires
(Ethoxymethylene)triphenylphosphorane can be compared with other similar compounds such as:
(Methoxymethylene)triphenylphosphorane: Used for the homologization of aldehydes and ketones to extended aldehydes.
(Carbethoxymethylene)triphenylphosphorane: Another Wittig reagent used in similar reactions.
The uniqueness of this compound lies in its ability to introduce an ethoxycarbonyl group into the product, which can be further functionalized for various applications .
Propriétés
Numéro CAS |
55812-81-2 |
|---|---|
Formule moléculaire |
C21H21OP |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
ethoxymethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C21H21OP/c1-2-22-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
Clé InChI |
YPAATPPIKLIQGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


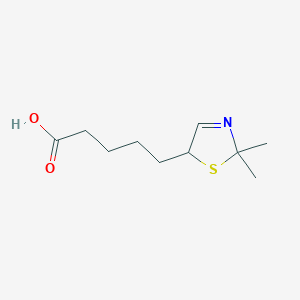
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)
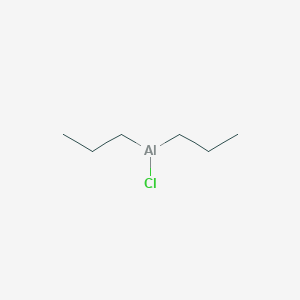

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

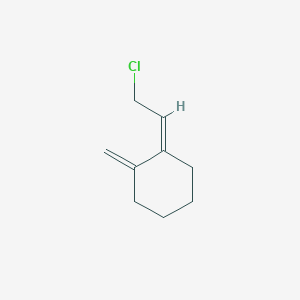
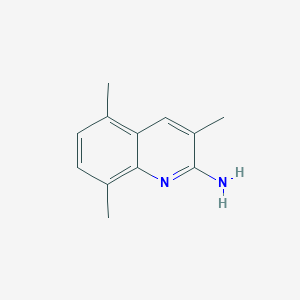
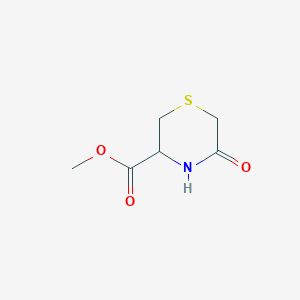
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)
